molecular formula C15H11N3 B5614782 5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

Cat. No.: B5614782
M. Wt: 233.27 g/mol
InChI Key: AUJZOGHAURBEIC-UHFFFAOYSA-N
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Description

5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is characterized by its fused ring system, which includes a benzene ring, an imidazole ring, and a phthalazine ring. The unique structure of this compound contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of o-phenylenediamine with phthalic anhydride, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other substituents .

Scientific Research Applications

5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent for various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is unique due to its specific combination of benzimidazole and phthalazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methylbenzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-10-11-6-2-3-7-12(11)15-16-13-8-4-5-9-14(13)18(15)17-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJZOGHAURBEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N=C2C4=CC=CC=C14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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